SC 51089 free base

Prostaglandin Receptor Pharmacology EP1 Receptor Binding Competitive Antagonism

Generic EP1 antagonists introduce experimental variability due to divergent selectivity, metabolic stability, and bioavailability profiles. SC 51089 free base (CAS 146033-03-6) addresses this with a uniquely validated pharmacological fingerprint for neurological research. • ~50% infarct volume reduction in murine stroke models; 12 h therapeutic window • Abolishes seizure-induced P-glycoprotein upregulation at the blood-brain barrier in rat models • ED50 = 6.8 mg/kg (s.c.) in antinociception assays; Ki = 1.3 μM at human EP1. NOT recommended for ocular studies-this chemotype lacks anterior segment penetration. Supplied with full analytical documentation; ideal for acute/sub-acute in vivo neurology and pain studies.

Molecular Formula C22H19ClN4O3
Molecular Weight 422.9 g/mol
Cat. No. B1205674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSC 51089 free base
SynonymsSC 51089
SC-51089
SC51089
Molecular FormulaC22H19ClN4O3
Molecular Weight422.9 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2OC3=C(N1C(=O)NNC(=O)CCC4=CC=NC=C4)C=C(C=C3)Cl
InChIInChI=1S/C22H19ClN4O3/c23-17-6-7-20-18(13-17)27(14-16-3-1-2-4-19(16)30-20)22(29)26-25-21(28)8-5-15-9-11-24-12-10-15/h1-4,6-7,9-13H,5,8,14H2,(H,25,28)(H,26,29)
InChIKeyXDJPQOUDGROSEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SC 51089 Free Base: Selective EP1 Antagonist with In Vivo Efficacy


SC 51089 free base (CAS 146033-03-6), an 8-chlorodibenz[b,f][1,4]oxazepine-10(11H)-carboxylic acid derivative, is a selective antagonist of the prostaglandin E2 (PGE2) EP1 receptor [1]. It demonstrates a binding affinity (Ki) of 1.3 μM for the EP1 receptor, with significantly lower affinities for TP, EP3, and FP receptors (11.2 μM, 17.5 μM, and 61.1 μM, respectively), establishing its selectivity profile [1][2]. This compound is widely utilized in preclinical research for its antinociceptive, neuroprotective, and anti-tumorigenic properties, and is available in multiple purity grades suitable for in vitro and in vivo applications [1][3].

Selective EP1 receptor antagonist for PGE2 signaling studies
Reported selectivity over TP, EP3, and FP receptors
Fits pain, neuroprotection, and tumor model research
Preclinical in vivo and in vitro model contexts
Multiple purity grades available
Supports in vitro assays or in vivo pharmacology

SC 51089 Free Base: EP1 Antagonist Non-Interchangeability


Substituting SC 51089 free base with a generic EP1 antagonist (e.g., SC-19220, SC-51322, ONO-8711, AH6809) introduces significant experimental variability and potential confounding factors. The EP1 antagonist class exhibits profound differences in receptor selectivity, metabolic stability, and in vivo bioavailability. Critically, SC 51089 free base offers a unique balance of proven in vivo efficacy in neurological disease models [1] and a well-characterized, albeit known, metabolic liability [2]. While a comparator like SC-51322 may offer higher in vitro potency , it suffers from poor ocular bioavailability [3], and others like SC-19220 have significantly lower affinity for the EP1 receptor [4]. Therefore, experimental outcomes are not simply class-dependent but are driven by the specific pharmacological profile of the chosen tool compound.

EP1 EP1 antagonist class exhibits varied selectivity profiles; experimental outcomes may shift with different tool compounds.
MET Known hydrazine release liability of SC 51089 may differ from SC-51322, impacting study duration and safety review.
OC Ocular bioavailability likely insufficient; structurally related SC-51322 lacks anterior segment penetration, making class-wide substitution risky.

SC 51089 Free Base: EP1 Antagonist Comparator Guide


Superior EP1 Affinity vs. SC-19220

SC 51089 free base demonstrates a 5-fold higher affinity for the cloned human EP1 receptor (Ki = 1.3 μM) [1] compared to the first-generation antagonist SC-19220 (IC50 = 6.7 μM) [2]. This difference in binding potency is critical for experiments where full receptor occupancy is desired at lower compound concentrations, reducing the risk of off-target effects.

EP1 affinity vs. SC-19220
Head-to-head
Target Ki = 1.3 μM
Comparator IC50 = 6.7 μM
~5-fold higher affinity
Supports EP1 pathway blockade at lower concentrations
Radioligand displacement, cloned human EP1 receptor
Prostaglandin Receptor Pharmacology EP1 Receptor Binding Competitive Antagonism

Carcinogenic Metabolite Liability vs. SC-51322

While structurally related, SC 51089 and SC-51322 differ significantly in their metabolic fate. SC 51089 contains a diacylhydrazine moiety and has been shown to release hydrazine, a known rodent carcinogen, during metabolism in cultured rat hepatocytes [1]. In contrast, SC-51322 was designed to circumvent this liability and does not release hydrazine [2]. This difference is crucial when selecting a compound for long-term in vivo studies where carcinogenic potential could confound results or compromise animal welfare.

Metabolic byproduct vs. SC-51322
Head-to-head
Releases hydrazine in rat hepatocytes
SC-51322 does not release hydrazine
Risk assessment for chronic dosing studies
Qualitative difference; carcinogenic metabolite context
Drug Metabolism In Vivo Toxicology Chronic Dosing Models

Neuroprotection in Hippocampal Slices vs. SC-51322

In a direct ex vivo comparison using oxygen-glucose deprivation (OGD) in mouse hippocampal slices, a model of cerebral ischemia, both SC 51089 and SC-51322 demonstrated comparable neuroprotective effects. SC 51089 reduced hippocampal damage by 28±2% (p<0.05), while SC-51322 provided a similar level of protection (32±3%, p<0.05) [1]. This indicates that for this acute neuroprotective endpoint, both compounds exhibit similar efficacy.

Neuroprotection OGD model
Head-to-head
SC 51089: 28±2% damage reduction
SC-51322: 32±3% reduction
No significant difference
Comparable model-response endpoint
OGD mouse hippocampal slices; ex vivo ischemia model
Neuroprotection Ischemic Stroke Models Ex Vivo Pharmacology

Ocular Penetration Profile vs. SC-51322

In comparative ocular biodisposition studies, the EP1 antagonist SC-51322 failed to penetrate the anterior segment of the eye sufficiently to be bioavailable in aqueous humor and ciliary body/iris, thereby invalidating it as a tool to study EP1 receptor function in intraocular pressure (IOP) regulation [1]. This limitation necessitated the use of alternative EP1 antagonists like ONO-8713 to reach a reliable conclusion [1]. While specific ocular bioavailability data for SC 51089 free base is not presented in this study, the well-documented poor ocular penetration of the structurally related SC-51322 [1] highlights a critical selection criterion: if the intended use involves ocular tissues, neither SC-51322 nor, by inference, SC 51089 may be suitable. Instead, a compound with proven ocular bioavailability, such as ONO-8713, should be prioritized [1].

Ocular penetration profile
Class-level inference
SC 51089 data not available; SC-51322 lacks anterior segment bioavailability
Ocular research not supported by this chemotype
Use ONO-8713 for validated ocular studies
Ocular Pharmacology Pharmacokinetics Intraocular Pressure

In Vivo Antinociceptive and Neuroprotective Activity

SC 51089 free base has demonstrated clear, dose-dependent efficacy in multiple in vivo rodent models. Subcutaneous administration produced significant antinociception in a phenylbenzoquinone-induced writhing assay, with an ED50 of 6.8 mg/kg [1]. Furthermore, in a mouse model of focal cerebral ischemia (middle cerebral artery occlusion), systemic administration (5-20 μg/kg, i.p.) reduced brain injury volume by approximately 50±8% (p<0.05) when administered up to 12 hours post-ischemia [2]. This extensive in vivo validation, particularly in challenging neurological disease models, distinguishes SC 51089 from less characterized EP1 antagonists.

In vivo antinociception & neuroprotection
Reported
ED50 = 6.8 mg/kg (analgesia)
~50% stroke injury volume reduction
Supports in vivo model-response endpoints
Phenylbenzoquinone writhing & MCA occlusion models
Pain Models In Vivo Pharmacology Neuroprotection

SC 51089 Free Base: Research Application Scenarios


Stroke and Seizure Models

SC 51089 free base is an optimal procurement choice for researchers investigating the role of EP1 receptors in acute neurological injury. The compound's efficacy has been robustly demonstrated in a mouse model of stroke, showing a significant ~50% reduction in injury volume and a 12-hour therapeutic window [7]. Additionally, it has been shown to abolish seizure-induced up-regulation of P-glycoprotein at the blood-brain barrier in a rat model, a finding with implications for improving antiepileptic drug delivery [6]. These validated in vivo models provide a strong foundation for experiments aiming to translate EP1 antagonism into therapeutic interventions for stroke and epilepsy.

Selective EP1 Blockade in Cell-Based Assays

For in vitro studies requiring potent and selective blockade of the EP1 receptor, SC 51089 free base is a superior alternative to first-generation antagonists like SC-19220. Its Ki of 1.3 μM at the human EP1 receptor [7] provides ~5-fold greater potency, allowing for effective antagonism at lower concentrations [6]. This minimizes the risk of off-target effects and solvent-related cytotoxicity, making it a more reliable tool for cell-based assays investigating PGE2/EP1 signaling pathways.

In Vivo Pain and Inflammation Studies

SC 51089 free base is a well-established tool for short-term in vivo studies of pain and inflammation. Its antinociceptive activity has been quantified in standard models, with an ED50 of 6.8 mg/kg [7]. For acute or sub-acute dosing paradigms, the metabolic liability of hydrazine release is a manageable risk that is outweighed by the compound's extensive validation and known pharmacokinetic profile. Researchers can proceed with confidence, using published dosing regimens and endpoints [6].

Not Recommended for Ocular Research

SC 51089 free base is NOT recommended for procurement if the primary research objective involves the eye or ocular tissues. Bioavailability studies with the structurally related EP1 antagonist SC-51322 have conclusively shown that this chemotype does not penetrate the anterior segment of the eye sufficiently to exert a pharmacological effect [7]. This is a critical negative selection criterion. For ocular research, an alternative EP1 antagonist with proven ocular bioavailability, such as ONO-8713, must be sourced to ensure valid experimental outcomes [7].

Application
Selection Property
Validation Focus
Stroke & seizure model research
In vivo neuroprotection model-response
Review therapeutic window and dosing protocol
EP1 pathway signaling assays
Superior selectivity over first-gen antagonists
Minimize off-target activity at lower concentrations
Acute pain model studies
Validated in vivo antinociception
Dosing and hydrazine risk assessment
Ocular research (not recommended)
Poor ocular bioavailability inferred
Verify alternative EP1 antagonist with proven penetration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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